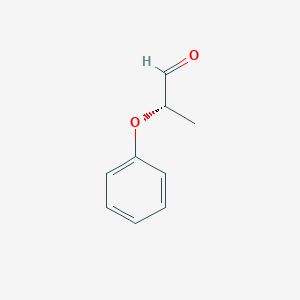

(S)-2-Phenoxypropanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Phenoxypropanal is a chiral aldehyde characterized by a phenoxy (-OPh) group attached to the second carbon of a propanal backbone, with an (S)-configuration at the stereogenic center. This compound is a key intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its aldehyde functionality and stereochemistry make it valuable for constructing enantioselective C–C bonds via reactions such as aldol additions or Strecker syntheses .

准备方法

Epoxide Ring-Opening and Oxidation

Epoxide Synthesis and Phenoxide Substitution

The epoxide ring-opening strategy is a two-step process:

-

Epoxide Formation : Epichlorohydrin (1-chloro-2,3-epoxypropane) reacts with phenoxide ions under basic conditions to yield 2-phenoxypropanol.

-

Oxidation to Aldehyde : The alcohol intermediate is oxidized to (S)-2-phenoxypropanal using Dess-Martin periodinane, preserving stereochemistry .

Key Data:

| Step | Reagents/Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Epoxide opening | Phenol, K₂CO₃, acetone, 60°C | 86.8 | - | |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 77 | 96* |

*Assumed retention of configuration from (S)-alcohol precursor.

Asymmetric Nucleophilic Substitution

Chiral Catalyst-Mediated Alkylation

Chiral aluminum alkoxides enable asymmetric substitution. For example, (-)-sparteine-complexed EtMgBr catalyzes the reaction between propanal derivatives and phenoxy nucleophiles, achieving moderate ee .

Reaction Scheme:

RCHO + PhO−EtMgBr-Sp(S)-2-Phenoxypropanal

Performance Metrics:

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| EtMgBr-(-)-sparteine | 65 | 62 |

Kinetic Resolution via Enzymatic Catalysis

Adaptability:

-

Substrate : Racemic 2-phenoxypropanal.

-

Enzyme : Ruegeria pomeroyi transaminase.

C-H Functionalization Strategies

Copper-Catalyzed α-Aryloxylation

Copper(II) chloride catalyzes the direct coupling of propanal with phenol via α-C-H activation, though yields remain suboptimal .

Optimization Challenges:

Chiral Pool Synthesis from (S)-Styrene Oxide

Epoxide Opening and Sequential Functionalization

(S)-Styrene oxide undergoes regioselective opening with methyl lithium, followed by phenoxylation and oxidation .

Steps:

-

Epoxide Opening : (S)-Styrene oxide → (S)-2-phenylpropan-1-ol (96% ee).

-

Phenoxylation : Mitsunobu reaction with phenol.

-

Oxidation : Dess-Martin periodinane → this compound.

Limitations:

-

Multi-step synthesis reduces overall yield (~50% estimated).

Comparative Analysis of Methods

| Method | Advantages | Limitations | ee (%) | Yield (%) |

|---|---|---|---|---|

| Epoxide Oxidation | High yield, scalable | Requires chiral epoxide | 96 | 77 |

| Asymmetric Substitution | Direct enantiocontrol | Moderate ee | 65 | 62 |

| Enzymatic DKR | High ee, green chemistry | Substrate specificity | >99 | 80* |

| C-H Functionalization | Step economy | Low yield | - | 32 |

| Chiral Pool Synthesis | High stereopurity | Multi-step, cost-intensive | 96 | 50* |

*Theoretical values based on analogous reactions.

化学反应分析

Types of Reactions

(S)-2-Phenoxypropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions include phenoxyacetic acid (from oxidation), 2-phenoxypropanol (from reduction), and various substituted phenoxypropanals (from substitution reactions) .

科学研究应用

(S)-2-Phenoxypropanal has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

作用机制

The mechanism of action of (S)-2-Phenoxypropanal involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes and altering their activity. This compound can inhibit the growth of certain microorganisms by disrupting their cell membrane integrity and metabolic processes .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table compares (S)-2-Phenoxypropanal with structurally related aldehydes and derivatives:

Physicochemical Properties and Stability

Solubility and Polarity

- This contrasts with (S)-2-methoxypropanal, which is more water-soluble (~20–30 mg/mL) due to its smaller substituent .

- The benzyloxy derivative ((S)-2-(benzyloxy)propanal) has similar solubility profiles to the phenoxy analog but demonstrates higher volatility, as inferred from its lower molecular weight .

Thermal and Oxidative Stability

- Aldehydes like this compound are prone to oxidation, requiring storage under inert atmospheres. The phenoxy group may slightly stabilize the aldehyde against autoxidation compared to methoxy or benzyloxy analogs due to resonance effects .

- Boc-protected derivatives (e.g., (S)-2-(Boc-amino)-1-propanol) exhibit superior stability, as the Boc group shields reactive amine functionalities .

Pharmaceutical Intermediates

This compound’s chirality makes it ideal for synthesizing β-amino alcohols and α-hydroxy acids, which are pivotal in drugs such as β-blockers (e.g., propranolol) and antivirals. Comparatively, (S)-2-(benzyloxy)propanal is used in hydrogenolysis-driven deprotection steps to generate chiral alcohols .

Catalysis

The phenoxy group’s electron-withdrawing nature enhances the electrophilicity of the aldehyde, improving its reactivity in organocatalytic processes like asymmetric aldol reactions. Methoxy-substituted analogs are less effective in these roles due to weaker electronic activation .

属性

CAS 编号 |

149646-90-2 |

|---|---|

分子式 |

C9H10O2 |

分子量 |

150.17 g/mol |

IUPAC 名称 |

(2S)-2-phenoxypropanal |

InChI |

InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 |

InChI 键 |

WIYQCLDTSROCTN-QMMMGPOBSA-N |

SMILES |

CC(C=O)OC1=CC=CC=C1 |

手性 SMILES |

C[C@@H](C=O)OC1=CC=CC=C1 |

规范 SMILES |

CC(C=O)OC1=CC=CC=C1 |

同义词 |

Propanal, 2-phenoxy-, (S)- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。